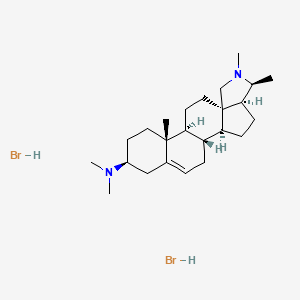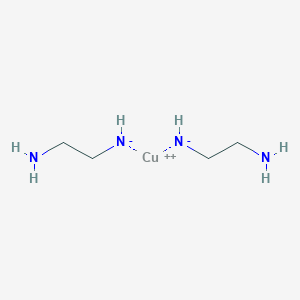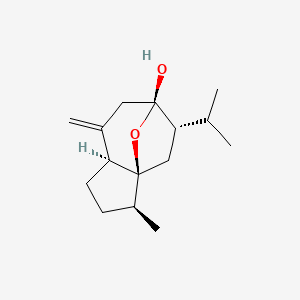
Conessine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Conessine hydrobromide: is a steroidal alkaloid derived from the bark and seeds of the Holarrhena antidysenterica tree. It is known for its potent pharmacological properties, particularly as an antagonist of histamine H3 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Conessine hydrobromide can be synthesized through the extraction of conessine from the bark and seeds of Holarrhena antidysenterica. The extraction process involves the use of organic solvents such as methanol, followed by purification using column chromatography and thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by chemical modification to produce the hydrobromide salt. The process includes the use of hydrobromic acid to convert conessine to its hydrobromide form .
Chemical Reactions Analysis
Types of Reactions: Conessine hydrobromide undergoes various chemical reactions, including:
Oxidation: Conessine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in conessine.
Substitution: Conessine can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like bromine and chlorine.
Major Products Formed:
Oxidation: Oxidized derivatives of conessine.
Reduction: Reduced forms of conessine with modified functional groups.
Substitution: Halogenated derivatives of conessine.
Scientific Research Applications
Conessine hydrobromide has a wide range of scientific research applications, including:
Mechanism of Action
Conessine hydrobromide acts as a potent antagonist of histamine H3 receptors. By binding to these receptors, it inhibits the action of histamine, leading to increased levels of neurotransmitters such as acetylcholine and histamine in the brain. This mechanism is responsible for its cognitive-enhancing and antimicrobial effects .
Comparison with Similar Compounds
Iso-conessine: An isomer of conessine with similar pharmacological properties but different molecular stability.
Norconessine: Another derivative with distinct biological activities.
Conessimine: A related alkaloid with strong acetylcholinesterase inhibitory activity.
Uniqueness: Conessine hydrobromide is unique due to its high affinity for histamine H3 receptors and its ability to cross the blood-brain barrier, making it a valuable compound for neurological research and therapeutic applications .
Properties
CAS No. |
5913-82-6 |
|---|---|
Molecular Formula |
C24H42Br2N2 |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
(1R,2S,5S,6S,9R,12S,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine;dihydrobromide |
InChI |
InChI=1S/C24H40N2.2BrH/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5;;/h6,16,18-22H,7-15H2,1-5H3;2*1H/t16-,18-,19+,20+,21-,22-,23-,24-;;/m0../s1 |
InChI Key |
YYTFAPMEQOGSRL-VEOCRSHVSA-N |
SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C.Br.Br |
Isomeric SMILES |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)N(C)C)C)CN1C.Br.Br |
Canonical SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C.Br.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Conessine hydrobromide; Conessine HCl; Konessin dihydrobromide; Neriine dihydrobromide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)




![3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione](/img/structure/B1669358.png)

